4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol. This compound features a unique structure that incorporates a benzo[d][1,2,3]triazole moiety linked to a butanoic acid chain. It is identified by the CAS number 4144-70-1 and is known for its diverse applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid can be synthesized through various chemical reactions involving benzo[d][1,2,3]triazole derivatives and butanoic acid. It falls under the category of heterocyclic compounds due to the presence of the triazole ring. The compound is classified as an organic acid due to its carboxylic acid functional group .
The synthesis of 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid typically involves the reaction of 2H-benzo[d][1,2,3]triazole with derivatives of butanoic acid. A common synthetic route includes using ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate as an intermediate. This intermediate can be hydrolyzed to yield the desired acid.
The molecular structure of 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid consists of a benzo[d][1,2,3]triazole ring attached to a butanoic acid chain. The triazole ring contributes to its unique chemical properties and potential biological activities.
4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid can undergo several types of chemical reactions:
The mechanism of action for 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid is primarily studied in the context of its potential anticancer properties. Research indicates that this compound may inhibit specific cancer cell lines by interfering with cellular processes involved in proliferation and survival.
4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid has several significant applications:
A critical intermediate in this process is the ethyl ester derivative (C₁₂H₁₅N₃O₂, MW 233.27), characterized by its higher lipophilicity (LogP 2.95) compared to the final acid (LogP 1.82). This difference facilitates purification of the intermediate via silica gel chromatography prior to hydrolysis. The final hydrolysis step employs aqueous sodium hydroxide (2M NaOH) at 60–80°C for 4–6 hours, achieving near-quantitative conversion when monitored by TLC (Rf acid = 0.3 in 10% MeOH/DCM) [2] [10].
Table 1: Key Reaction Parameters for Conventional Synthesis
Step | Reagents | Conditions | Time | Yield |
---|---|---|---|---|
Alkylation | Ethyl 4-bromobutanoate, K₂CO₃, acetone | Reflux, N₂ atmosphere | 12–16 h | 68–75% |
Ester Hydrolysis | NaOH (2M), EtOH/H₂O (3:1) | 80°C | 4–6 h | 95–98% |
Acid Precipitation | HCl (aq, 1M) | 0–5°C | Immediate | 90% (overall) |
Significant yield improvements (up to 83% alkylation yield) are achieved using phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB). The PTC facilitates anion transfer into the organic phase, enhancing reaction kinetics and reducing byproducts like O-alkylated species or dialkylated benzotriazole derivatives. Microwave-assisted synthesis has also been explored, reducing alkylation time from 16 hours to 45 minutes while maintaining comparable yields [2].
Solvent optimization studies reveal that dimethylformamide (DMF) provides superior solubility for both benzotriazole and the bromoester precursor, but leads to increased dialkylation byproducts at temperatures >100°C. Consequently, acetone remains the preferred solvent despite its lower boiling point. Post-reaction workup protocols include pH-controlled crystallization (pH 3–4), which enhances purity by precipitating the product while leaving unreacted starting materials in solution. This method yields material with ≥95% purity as confirmed by HPLC [2] [10].
Commercial manufacturers employ continuous flow reactors for large-scale synthesis (50–100 kg batches), which offer superior temperature control and reduced reaction times compared to batch reactors. Key process parameters include:
Major suppliers such as Shanghai JiYi Biotechnology and AstaTech Inc. dominate the market, with production capacities of 120 kg/year and 200 kg/year, respectively. Production costs are minimized through solvent recycling systems and in-line Fourier-transform infrared (FTIR) monitoring, which enables real-time reaction quenching at optimal conversion points [2].
Table 2: Commercial Supplier Landscape
Supplier | Purity | Price Range ($/g) | Production Capacity (kg/yr) |
---|---|---|---|
AstaTech Inc. | 98% | 192–384 | 200 |
Shanghai JiYi Biotechnology | 95% | 180–350 | 120 |
Fluorochem | 97% | 56–180* | 60 |
AChemBlock | 95% | 41–164* | Not specified |
*Price converted from €/GBP to USD based on listed prices [1] [2] [3]
Quality control protocols involve tripartite analytical verification: 1) HPLC for purity (≥95%), 2) ¹H-NMR for structural confirmation (characteristic signals at δ 2.58 ppm, t, -CH₂COO; δ 4.69 ppm, t, -CH₂N), and 3) melting point determination (128–131°C). The carboxylic acid functionality enables salt formation for specific applications, with sodium salts demonstrating aqueous solubility >50 mg/mL [2] [3].
Recent advances explore benzotriazole as a synthetic auxiliary in multicomponent reactions. One promising approach utilizes N-acylbenzotriazole intermediates for peptide coupling, though this remains experimental for 4-substituted butanoic acids. Computational modeling (DFT calculations) predicts a dihedral angle of 112–118° between the benzotriazole ring and carboxylic acid group, suggesting potential for designing conformationally restricted analogs through intramolecular cyclization [2] [6].
Polymer-supported benzotriazole catalysts are being investigated to facilitate greener synthesis. Early studies show 15–20% yield improvement in alkylation steps when using polyvinylbenzyltriazolium resins, which enable catalyst recovery and reuse. Bromination at the benzo ring position (C5 or C6) has also been explored to enhance pharmacological activity, though this modifies the core structure [6] [8].
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